3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
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Overview
Description
3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (also known as 3-chloro-5-DMPP) is a chemical compound that has a wide range of applications in the scientific research field. It is a white, odorless powder with a melting point of approximately 129°C. 3-Chloro-5-DMPP has been used as a reagent in various chemical reactions and as a catalyst in the synthesis of other compounds. It has also been used as an inhibitor of enzymes in biochemical studies and as a fluorescent probe in imaging studies.
Scientific Research Applications
3-Chloro-5-DMPP has a wide range of applications in the scientific research field. It has been used as a reagent in various chemical reactions, as a catalyst in the synthesis of other compounds, and as an inhibitor of enzymes in biochemical studies. It has also been used as a fluorescent probe in imaging studies, such as fluorescence microscopy, to visualize subcellular structures, and to detect and quantify proteins and other molecules.
Mechanism of Action
3-Chloro-5-DMPP is known to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects on the nervous system. In particular, it can lead to increased muscle contraction, increased alertness, and improved cognitive function.
Biochemical and Physiological Effects
3-Chloro-5-DMPP has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which leads to an increase in the levels of the neurotransmitter acetylcholine in the body. This can lead to increased muscle contraction, increased alertness, and improved cognitive function. In addition, 3-Chloro-5-DMPP has been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The main advantage of 3-Chloro-5-DMPP is its ability to inhibit the enzyme acetylcholinesterase, which can be used to study the effects of acetylcholine on the nervous system. However, it should be noted that 3-Chloro-5-DMPP is toxic in high doses, and should be used with caution in laboratory experiments.
Future Directions
The potential future directions for 3-Chloro-5-DMPP include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research into its potential anti-inflammatory and antioxidant effects could be conducted. In addition, 3-Chloro-5-DMPP could be explored as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Finally, research into its potential use as a fluorescent probe in imaging studies could be conducted.
Synthesis Methods
3-Chloro-5-DMPP can be synthesized from 3-chloro-5-bromophenol and N,N-dimethylaminocarbonyl chloride in a two-step reaction. In the first step, 3-chloro-5-bromophenol is reacted with N,N-dimethylaminocarbonyl chloride in a solvent such as dichloromethane to form the desired product. In the second step, the product is recrystallized from a mixture of ethanol and water to obtain a 95% pure product.
properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQMTHGOBIXNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686106 |
Source
|
Record name | 3'-Chloro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261970-21-1 |
Source
|
Record name | 3'-Chloro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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